Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-
Description
The compound Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- is a benzaldehyde derivative featuring a substituted 1,4-naphthoquinone moiety. Its structure consists of a benzaldehyde core linked to a 3-methyl-1,4-dioxo-1,4-dihydronaphthalenyl group at the 2-position. The 1,4-naphthoquinone scaffold is known for redox activity and biological relevance, including antimicrobial and antioxidant properties .
Properties
CAS No. |
827347-03-5 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(3-methyl-1,4-dioxonaphthalen-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H12O3/c1-11-16(13-7-3-2-6-12(13)10-19)18(21)15-9-5-4-8-14(15)17(11)20/h2-10H,1H3 |
InChI Key |
KPVPSSZXFCFYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a naphthalene derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation-reduction and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and biological activities.
Functional Group Variations
Aldehyde vs. Carboxylic Acid Derivatives
- Target Compound : The aldehyde group (-CHO) at the benzyl position may enhance electrophilicity and reactivity compared to carboxylic acid derivatives.
- Molecular weight: 309.27 g/mol . Benzoic acid, 3-((1,4-dihydro-3-hydroxy-1,4-dioxo-2-naphthalenyl)amino) (CAS 7143-51-3): Similar structure with a meta-substituted amino group. Molecular weight: 309.27 g/mol .
Ester and Thioester Derivatives
- 2-(1,4-Dihydro-5-hydroxy-1,4-dioxo-2-naphthalenyl)-3-methoxy-5-methylbenzoic acid (CAS 76191-52-1): Contains methoxy and methyl groups, which may enhance membrane permeability .
Antimicrobial Activity
- Prenylated Benzaldehyde Derivatives (e.g., dihydroauroglaucin, tetrahydroauroglaucin): Exhibit potent antimicrobial activity against Gram-positive bacteria and fungi. Prenylation likely enhances lipid bilayer interaction .
Antioxidant Activity
- Azo-linked 1,4-naphthoquinone Derivatives: Demonstrated significant antioxidant capacity in DPPH assays, attributed to the quinone-hydroquinone redox system .
- Target Compound : The methyl substituent at the 3-position may modulate electron-withdrawing effects, influencing radical scavenging efficiency.
Physicochemical Properties
Key Findings and Implications
- Functional Group Impact : The aldehyde group in the target compound may confer higher reactivity compared to carboxylic acid or ester derivatives, influencing drug-likeness and synthetic utility.
- Substituent Effects : Methyl groups at the 3-position (target compound) or methoxy groups (CAS 76191-52-1) can alter solubility and bioactivity.
- Biological Potential: The 1,4-naphthoquinone core is a critical pharmacophore for antimicrobial and antioxidant applications, though substituent choice dictates specificity .
Biological Activity
Benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H10N2O3
- Molecular Weight : 266.252 g/mol
- CAS Number : 869377-50-4
- IUPAC Name : 2-(2,4-dioxoquinazolin-1-yl)benzaldehyde
The compound features a naphthalene ring structure with two carbonyl groups contributing to its reactivity and biological effects.
Antimicrobial Activity
Recent studies have demonstrated that benzaldehyde derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has been evaluated in vitro. The compound showed promising results against several cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate that benzaldehyde, 2-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)- exhibits potent cytotoxicity against these cancer cells, suggesting its potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of the compound has also been assessed using various assays. It demonstrated significant free radical scavenging activity.
| Assay Method | EC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results highlight the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several research studies have focused on the biological implications of benzaldehyde derivatives:
- Antimicrobial Efficacy Study :
- Cancer Cell Line Research :
- Oxidative Stress Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
